molecular formula C20H18ClN3O4S2 B11093945 N~1~-(3-Chloro-4-methoxyphenyl)-N~1~-{2-oxo-2-[2-(2-thienylmethylene)hydrazino]ethyl}-1-benzenesulfonamide

N~1~-(3-Chloro-4-methoxyphenyl)-N~1~-{2-oxo-2-[2-(2-thienylmethylene)hydrazino]ethyl}-1-benzenesulfonamide

Cat. No.: B11093945
M. Wt: 464.0 g/mol
InChI Key: RIWJPGCUYFIFQD-LPYMAVHISA-N
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Description

N~1~-(3-Chloro-4-methoxyphenyl)-N~1~-{2-oxo-2-[2-(2-thienylmethylene)hydrazino]ethyl}-1-benzenesulfonamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a chloro-methoxyphenyl group, a thienylmethylene hydrazino group, and a benzenesulfonamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-Chloro-4-methoxyphenyl)-N~1~-{2-oxo-2-[2-(2-thienylmethylene)hydrazino]ethyl}-1-benzenesulfonamide involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 3-chloro-4-methoxyaniline with a sulfonyl chloride derivative to form the benzenesulfonamide intermediate. This intermediate is then reacted with a hydrazine derivative to introduce the hydrazino group, followed by the addition of the thienylmethylene group under specific conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently .

Chemical Reactions Analysis

Types of Reactions

N~1~-(3-Chloro-4-methoxyphenyl)-N~1~-{2-oxo-2-[2-(2-thienylmethylene)hydrazino]ethyl}-1-benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

N~1~-(3-Chloro-4-methoxyphenyl)-N~1~-{2-oxo-2-[2-(2-thienylmethylene)hydrazino]ethyl}-1-benzenesulfonamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N1-(3-Chloro-4-methoxyphenyl)-N~1~-{2-oxo-2-[2-(2-thienylmethylene)hydrazino]ethyl}-1-benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~1~-(3-Chloro-4-methoxyphenyl)-N~1~-{2-oxo-2-[2-(2-thienylmethylene)hydrazino]ethyl}-1-benzenesulfonamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry .

Properties

Molecular Formula

C20H18ClN3O4S2

Molecular Weight

464.0 g/mol

IUPAC Name

2-[N-(benzenesulfonyl)-3-chloro-4-methoxyanilino]-N-[(E)-thiophen-2-ylmethylideneamino]acetamide

InChI

InChI=1S/C20H18ClN3O4S2/c1-28-19-10-9-15(12-18(19)21)24(30(26,27)17-7-3-2-4-8-17)14-20(25)23-22-13-16-6-5-11-29-16/h2-13H,14H2,1H3,(H,23,25)/b22-13+

InChI Key

RIWJPGCUYFIFQD-LPYMAVHISA-N

Isomeric SMILES

COC1=C(C=C(C=C1)N(CC(=O)N/N=C/C2=CC=CS2)S(=O)(=O)C3=CC=CC=C3)Cl

Canonical SMILES

COC1=C(C=C(C=C1)N(CC(=O)NN=CC2=CC=CS2)S(=O)(=O)C3=CC=CC=C3)Cl

Origin of Product

United States

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